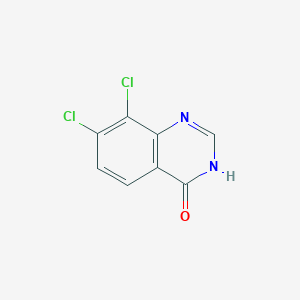

7,8-dichloro-3H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,8-dichloro-3H-quinazolin-4-one” is a derivative of quinazolin-4(3H)-one . Quinazolin-4(3H)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes . This method is green, simple, and efficient, tolerating a broad scope of substrates and yielding a variety of desirable products .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones are synthesized by acid or base-catalyzed condensation of amides with alcohols/aldehydes . In some cases, an excess of hazardous oxidants, for instance KMnO4, I2, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are employed in the reaction .

Physical And Chemical Properties Analysis

The boiling point of “7,8-dichloro-3H-quinazolin-4-one” is predicted to be 355.3±52.0 °C .

Scientific Research Applications

Antitumor Activity

Quinazolin-4(1H)-ones, the class of compounds to which 7,8-dichloro-3,4-dihydroquinazolin-4-one belongs, have been studied for their potential antitumor properties . They could be used in the development of new antitumor drugs.

Antioxidant Properties

These compounds have also been found to exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

In addition to their antitumor activity, quinazolin-4(1H)-ones have been studied for their anticancer properties . They could play a role in the development of new anticancer therapies.

Antibacterial Activity

Quinazolin-4(1H)-ones have demonstrated antibacterial activity . This suggests potential applications in the treatment of bacterial infections.

Antifungal Activity

These compounds have also shown antifungal properties . They could be used in the development of antifungal drugs.

Anticonvulsant Activity

Quinazolin-4(1H)-ones have been studied for their anticonvulsant properties . They could be used in the treatment of epilepsy and other seizure disorders.

Antihypertensive Activity

These compounds have demonstrated antihypertensive activity . This suggests potential applications in the treatment of high blood pressure.

5-Hydroxytryptamine (5-HT) Receptor Ligand

Quinazolin-4(1H)-ones have been used as 5-hydroxytryptamine (5-HT) receptor ligands . This suggests potential applications in the treatment of conditions related to the serotonin system, such as depression and anxiety disorders.

properties

IUPAC Name |

7,8-dichloro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAJVEZUTYZKHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-dichloro-3H-quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2764420.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)

![4-(3-Chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)

![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)

![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2764443.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)